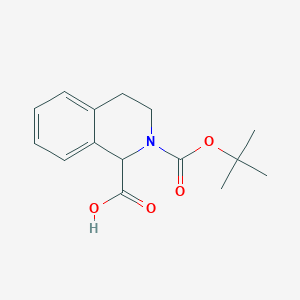

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves several key strategies. An improved synthesis method uses a modified Pictet-Spengler reaction, resulting in a high yield (95%) and low racemization (less than 7%), with the enantiomeric excess of the final product improved to 99.4% via recrystallization (Liu et al., 2008). Another synthesis approach involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, offering chemoselectivity in high yield under mild conditions (Saito et al., 2006).

Molecular Structure Analysis

For molecular structure analysis, it's crucial to understand the chemical framework and stereochemistry of the compound. The specific structure of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not detailed in the provided references, but the synthesis methods and reagents like BBDI suggest a complex stereochemical environment conducive to selective synthesis processes.

Chemical Reactions and Properties

The chemical reactions involving 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives typically leverage the tert-butoxycarbonyl group for protection during synthesis, which is a common tactic in peptide synthesis and modification of amino acid derivatives. The use of BBDI as a tert-butoxycarbonylation reagent underscores the compound's versatility in synthesizing protected intermediates for further chemical transformations (Ouchi et al., 2002).

Scientific Research Applications

-

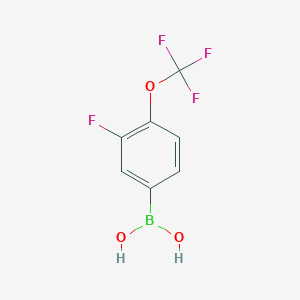

Scientific Field: Medicinal Chemistry

- Application : Boronic acids and their derivatives, such as 2-(tert-Butoxycarbonylamino)phenylboronic acid, have been studied in medicinal chemistry . They have shown potential in various applications, including anticancer, antibacterial, and antiviral activities .

- Methods of Application : The specific methods of application vary depending on the specific activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : The results have shown that the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving the existing activities .

-

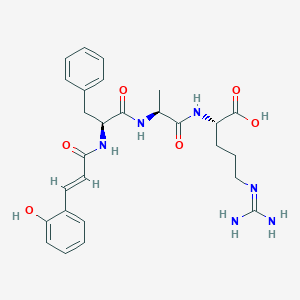

Scientific Field: Peptide Synthesis

- Application : The tert-butoxycarbonyl (Boc) group is often used as the N α-amino protecting group in peptide synthesis . This can be particularly advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Methods of Application : The Boc group is typically introduced during the synthesis of the peptide chain and is later removed under acidic conditions .

- Results or Outcomes : The use of the Boc group can improve the efficiency of peptide synthesis and allow for the synthesis of peptides that might be difficult to produce using other methods .

-

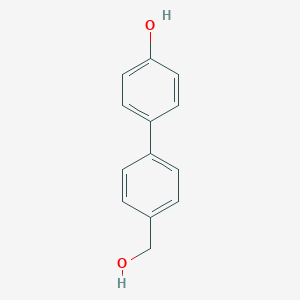

Scientific Field: Organic Synthesis

- Application : The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis . It can protect functional groups from unwanted reactions.

- Methods of Application : The Boc group is introduced to the molecule during the synthesis process and is later removed under acidic conditions .

- Results or Outcomes : The use of the Boc group can improve the efficiency of organic synthesis and prevent unwanted side reactions .

-

Scientific Field: Biological Sensor Development

- Application : Boronic acids and their derivatives have been used in the development of sensors . They can bind to diols in a reversible manner, making them useful for detecting substances like glucose .

- Methods of Application : The boronic acid derivative is incorporated into a sensor device, which can then detect the presence of the target substance based on changes in the boronic acid’s properties .

- Results or Outcomes : These sensors can provide a non-invasive and convenient way to monitor levels of substances like glucose in the body .

Safety And Hazards

Future Directions

The future directions of research involving the Boc group could include the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids . Another direction could be the synthesis of new derivatives of β-(1,2,4-triazol-1-yl)alanine .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570950 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

166591-85-1 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)